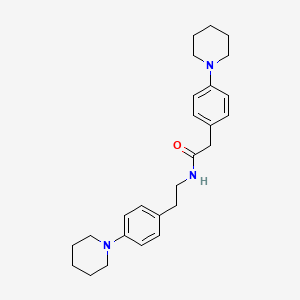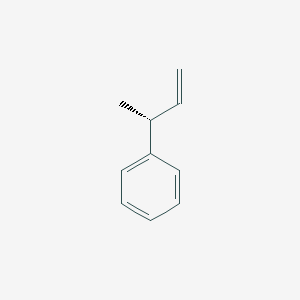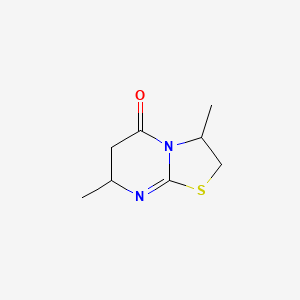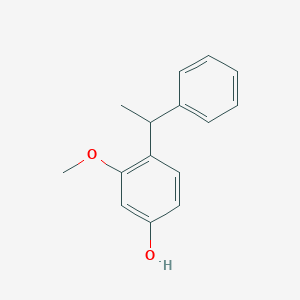
Phenol, 3-methoxy-4-(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-methoxy-4-(1-phenylethyl)-, also known as 3-methoxy-4-(1-phenylethyl)phenol, is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a methoxy group (-OCH₃) and a phenylethyl group (-CH₂CH₂C₆H₅) attached to the benzene ring, making it a substituted phenol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including substituted phenols like 3-methoxy-4-(1-phenylethyl)phenol, can be achieved through various methods. One common method is the nucleophilic aromatic substitution reaction. In this process, an aryl halide undergoes substitution with a nucleophile, such as a hydroxide ion, under specific conditions. For example, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield substituted phenols .
Industrial Production Methods
Industrial production of phenols often involves the use of catalytic processes. For instance, the cumene process is widely used to produce phenol on an industrial scale. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. While this method is primarily used for unsubstituted phenol, similar catalytic processes can be adapted for the production of substituted phenols .
化学反応の分析
Types of Reactions
Phenol, 3-methoxy-4-(1-phenylethyl)-, undergoes various chemical reactions typical of phenols. These include:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Phenols can be reduced to cyclohexanols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, or halogenated phenols.
科学的研究の応用
Phenol, 3-methoxy-4-(1-phenylethyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of phenol, 3-methoxy-4-(1-phenylethyl)-, involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant activity. The methoxy and phenylethyl groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
類似化合物との比較
Phenol, 3-methoxy-4-(1-phenylethyl)-, can be compared with other substituted phenols such as:
Phenol, 4-(1-phenylethyl)-: Lacks the methoxy group, which may affect its solubility and reactivity.
Phenol, 3-(1,1-dimethylethyl)-4-methoxy-: Contains a tert-butyl group instead of a phenylethyl group, influencing its steric properties and reactivity.
Phenol, 4-methoxy-3-methyl-: Has a methyl group instead of a phenylethyl group, altering its hydrophobicity and biological activity.
These comparisons highlight the unique structural features of phenol, 3-methoxy-4-(1-phenylethyl)-, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
51181-20-5 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
3-methoxy-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(16)10-15(14)17-2/h3-11,16H,1-2H3 |
InChIキー |
ZVJAEWZCCCTEBX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


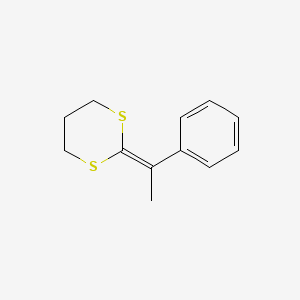
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
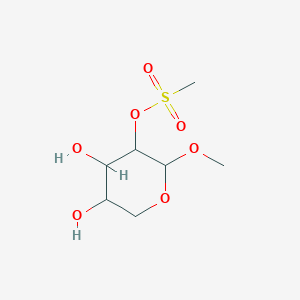
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)
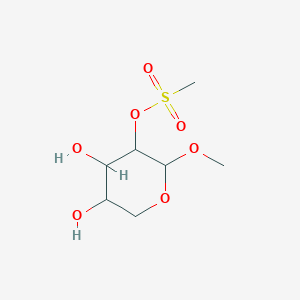
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
